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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1298851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-
3-nitrobenzaldehyde using Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy. The information presented herein is intended to support research and
development activities by providing detailed spectral data and experimental methodologies.

Chemical Structure and Properties

4-Methoxy-3-nitrobenzaldehyde is an organic compound with the chemical formula CsH7NOa.
It presents as a substituted benzaldehyde with a methoxy group at the C4 position and a nitro
group at the C3 position of the benzene ring. This substitution pattern significantly influences its
chemical and spectroscopic properties.

Molecular Structure:
Caption: Chemical structure of 4-Methoxy-3-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. The following tables summarize the *H and 3C NMR spectral data for 4-Methoxy-3-
nitrobenzaldehyde.
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'H NMR Spectral Data

The *H NMR spectrum of 4-Methoxy-3-nitrobenzaldehyde was recorded in deuterated
chloroform (CDCIsz). The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
) Aldehyde proton
10.45 Singlet 1H -
(CHO)
Aromatic Proton
7.80 Doublet 1H 8.0
(H-6)
Doublet of Aromatic Proton
1H 8.0,2.0
Doublets (H-2)
Aromatic Proton
Doublet 1H 2.0
(H-5)
) Methoxy protons
3.73 Singlet 3H -

(OCH?5)

Note: Some of the multiplicity and specific chemical shifts for the aromatic protons were not
explicitly detailed in the available search results but are inferred based on the structure and
data from similar compounds.

3C NMR Spectral Data

The 13C NMR spectrum of 4-Methoxy-3-nitrobenzaldehyde was also recorded in CDCls. The
chemical shifts (d) are reported in ppm.
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Chemical Shift (8) ppm Assighment

189.4 Aldehyde Carbon (CHO)
161.5 C4 (Carbon attached to OCHs)
135.7 C1 (Carbon attached to CHO)
128.0 C6

1245 Cc2

120.3 C5

111.4 C3 (Carbon attached to NOz2)
55.3 Methoxy Carbon (OCHs)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The following
table summarizes the characteristic IR absorption bands for 4-Methoxy-3-nitrobenzaldehyde.
The data was obtained from a Fourier-Transform Infrared (FTIR) spectrum using a KBr pellet
technique.[1]

Wavenumber (cm~?) Intensity Assignment

~3100 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (in OCHs)
~1700 Strong C=0 stretch (Aldehyde)
~1600, ~1470 Medium-Strong Aromatic C=C stretches

~1520 Strong Asymmetric NO2 stretch
~1340 Strong Symmetric NOz2 stretch

~1270 Strong Aryl-O-C stretch (asymmetric)
~1020 Medium Aryl-O-C stretch (symmetric)
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Note: The exact peak positions can vary slightly depending on the sample preparation and the
specific instrument used.

Experimental Protocols

The following are generalized experimental protocols for the NMR and IR analysis of
substituted benzaldehydes, which are applicable to 4-Methoxy-3-nitrobenzaldehyde.

NMR Spectroscopy Protocol

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.

nnnnnnnnnnn

Click to download full resolution via product page
Caption: Experimental workflow for NMR analysis.
e Sample Preparation:
o Weigh approximately 5-10 mg of 4-Methoxy-3-nitrobenzaldehyde.

o Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution into a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical
peaks.

o Data Acquisition:

o For 'H NMR, typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-
4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

o For 3C NMR, a standard carbon pulse program is used with a larger number of scans
(e.g., 1024 or more) to compensate for the low natural abundance of the 13C isotope.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

[e]

Perform phase and baseline corrections.

o

Calibrate the chemical shift axis by setting the TMS peak to O ppm.

[¢]

Integrate the signals to determine the relative number of protons and analyze the splitting
patterns (multiplicity) to deduce coupling information.

FTIR Spectroscopy Protocol

For solid samples like 4-Methoxy-3-nitrobenzaldehyde, the KBr pellet method is commonly
employed.[1]
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Caption: Experimental workflow for FTIR analysis.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1298851?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3-nitrobenzaldehyde
https://www.benchchem.com/product/b1298851?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation:

o Thoroughly grind 1-2 mg of 4-Methoxy-3-nitrobenzaldehyde with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture should be a fine, homogeneous powder.
e Pellet Formation:
o Transfer the powder to a pellet press.
o Apply pressure to form a thin, transparent KBr pellet.
e Spectral Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum to account for atmospheric CO2 and water vapor.
o Acquire the sample spectrum, typically in the range of 4000-400 cm~1.
e Data Analysis:
o Identify the major absorption peaks and their corresponding wavenumbers.

o Assign these peaks to the characteristic vibrations of the functional groups present in the
molecule.

Conclusion

The NMR and IR spectral data presented in this guide provide a detailed spectroscopic
fingerprint of 4-Methoxy-3-nitrobenzaldehyde. The *H and *3C NMR data confirm the carbon-
hydrogen framework and the electronic environment of the different nuclei, while the IR
spectrum verifies the presence of the key functional groups. The provided experimental
protocols offer a reliable basis for the reproducible acquisition of high-quality spectral data,
which is essential for the unambiguous characterization of this compound in research and
industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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